4-Biphenylyltribenzylsilane
Description
4-Biphenylyltribenzylsilane is a silicon-based organic compound characterized by a central silicon atom bonded to three benzyl groups and a 4-biphenylyl moiety. Its structure combines aromatic biphenyl systems with bulky tribenzylsilane groups, making it a versatile intermediate in organosilicon chemistry. The steric bulk of the tribenzylsilane group may influence reactivity, solubility, and thermal stability compared to simpler silane derivatives.
Properties
CAS No. |
18842-18-7 |
|---|---|
Molecular Formula |
C33H30Si |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
tribenzyl-(4-phenylphenyl)silane |
InChI |
InChI=1S/C33H30Si/c1-5-13-28(14-6-1)25-34(26-29-15-7-2-8-16-29,27-30-17-9-3-10-18-30)33-23-21-32(22-24-33)31-19-11-4-12-20-31/h1-24H,25-27H2 |
InChI Key |
AIUCIQZXURIPCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Biphenylyltribenzylsilane typically involves the reaction of biphenyl with tribenzylsilane under specific conditions. One common method includes the use of a catalyst to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-Biphenylyltribenzylsilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can convert the silane group into a silane hydride.
Scientific Research Applications
4-Biphenylyltribenzylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 4-Biphenylyltribenzylsilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The silicon atom in the compound can form strong covalent bonds with various organic and inorganic groups, making it a versatile building block in synthetic chemistry. The biphenyl group provides additional stability and rigidity to the molecule, enhancing its overall reactivity and functionality .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : Tribenzylsilanes require multi-step syntheses involving benzyl Grignard reagents and chlorosilanes, whereas trimethylsilyl analogs are more accessible via catalytic coupling .
- Contradictions : While ethynyl-linked silanes (e.g., (4-bromophenylethynyl)trimethylsilane) prioritize electronic applications, tribenzylsilanes may trade reactivity for stability, limiting their use in catalysis .
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